3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-3-22-12-15(18(21-22)24-4-2)17(23)19-10-9-13-11-20-16-8-6-5-7-14(13)16/h5-8,11-12,20H,3-4,9-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOVMDOAVMVXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ethyl 3-Ethoxy-4-oxopent-2-enoate with Ethyl Hydrazine
Ethyl acetoacetate is ethoxylated at the γ-position using ethyl bromide in the presence of a base (e.g., K₂CO₃), followed by condensation with ethyl hydrazine in refluxing ethanol. The reaction proceeds via enolate formation and cyclization to yield the 1-ethyl-3-ethoxy-pyrazole ring.
Reaction Conditions :
- Hydrazine : Ethyl hydrazine (1.2 equiv)
- Solvent : Ethanol, reflux (78°C)
- Time : 12 hours
- Yield : 68–72%
Oxidation of the Pyrazole Methyl Group
The methyl group at position 4 of the pyrazole is oxidized to a carboxylic acid using KMnO₄ in acidic conditions:
$$
\text{3-Ethoxy-1-ethyl-4-methylpyrazole} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{3-Ethoxy-1-ethylpyrazole-4-carboxylic acid}
$$
Optimized Conditions :
Synthesis of 2-(1H-Indol-3-yl)ethylamine
The indole-containing amine is prepared via a two-step sequence:
Alkylation of Indole with 1,2-Dibromoethane
Indole undergoes alkylation at the 3-position using 1,2-dibromoethane in the presence of NaH:
$$
\text{Indole} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{3-(2-Bromoethyl)indole}
$$
Conditions :
- Base : NaH (2.0 equiv)
- Solvent : DMF, 0°C to room temperature
- Yield : 76%
Gabriel Synthesis to Primary Amine
The bromoethyl intermediate is converted to the primary amine via the Gabriel synthesis:
$$
\text{3-(2-Bromoethyl)indole} \xrightarrow[\text{KOH}]{\text{Phthalimide}} \text{3-(2-Phthalimidoethyl)indole} \xrightarrow{\text{Hydrazine}} \text{2-(1H-Indol-3-yl)ethylamine}
$$
Conditions :
Amide Coupling Reaction
The pyrazole-4-carboxylic acid and 2-(1H-indol-3-yl)ethylamine are coupled using carbodiimide-mediated activation:
DCC/HOBt-Mediated Coupling
A classic method employs N,N’-dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to suppress racemization:
$$
\text{Acid} + \text{Amine} \xrightarrow[\text{HOBt}]{\text{DCC, DCM}} \text{3-Ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide}
$$
Optimized Parameters :
Industrial-Scale Coupling with EDCl/HCl
For large-scale synthesis, ethylcarbodiimide hydrochloride (EDCl) is preferred due to easier byproduct removal:
| Parameter | Value |
|---|---|
| Coupling Agent | EDCl (1.1 equiv) |
| Additive | HOBt (1.1 equiv) |
| Solvent | DMF |
| Temperature | 0°C to room temperature |
| Yield | 85% |
Purification and Characterization
The crude product is purified via recrystallization or column chromatography:
Recrystallization
- Solvent System : Ethyl acetate/hexane (1:3)
- Purity : >99% (HPLC)
- Melting Point : 142–144°C
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.42 (t, J=7.0 Hz, 3H, NCH₂CH₃), 3.02 (t, J=6.5 Hz, 2H, CH₂NH), 4.20 (q, J=7.0 Hz, 2H, OCH₂), 4.45 (q, J=7.0 Hz, 2H, NCH₂), 7.05–7.45 (m, 5H, indole-H), 8.25 (s, 1H, pyrazole-H).
- ESI-MS : m/z 327.4 [M+H]⁺.
Comparative Analysis of Coupling Methods
The choice of coupling reagent significantly impacts yield and scalability:
| Reagent | Solvent | Temperature | Yield | Byproduct Removal |
|---|---|---|---|---|
| DCC | DCM | RT | 78% | Difficult |
| EDCl | DMF | 0°C→RT | 85% | Easy |
| HATU | DMF | 0°C→RT | 88% | Moderate |
HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) offers higher yields but at increased cost.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability in medicinal chemistry applications.
| Conditions | Reagents | Product | Yield | Characterization |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (4 h) | 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid | 78% | |
| NMR, IR | ||||
| Basic hydrolysis | 2M NaOH, 80°C (3 h) | Same as above | 82% | LC-MS, |
| NMR |
Mechanistic Notes :
-
Acidic conditions protonate the carbonyl oxygen, making the amide more electrophilic for nucleophilic attack by water.
-
Basic hydrolysis proceeds via deprotonation of water to generate hydroxide ions, which attack the carbonyl carbon.
N-Alkylation/Dealkylation Reactions
The ethyl and ethoxy groups participate in alkylation/dealkylation, enabling structural diversification.
Key Observations :
-
Boron tribromide selectively cleaves the ethoxy group without affecting the carboxamide.
-
Steric hindrance from the indole-ethyl substituent reduces reaction rates compared to simpler pyrazoles .
Nucleophilic Aromatic Substitution
The pyrazole ring undergoes electrophilic substitution at the 5-position, with regioselectivity controlled by the electron-withdrawing carboxamide group.
| Electrophile | Catalyst | Conditions | Product | Yield | Analysis |
|---|---|---|---|---|---|
| HNO₃ | H₂SO₄ | 0°C, 1 h | 5-nitro derivative | 48% | |
| NMR, HR-MS | |||||
| Cl₂ | FeCl₃ | RT, 30 min | 5-chloro analog | 62% | X-ray crystallography |
Mechanistic Insight :
-
Nitration occurs preferentially at the 5-position due to para-directing effects of the carboxamide .
-
Halogenation requires Lewis acid catalysts to polarize the electrophile .
Cyclization with Amines
The indole-ethyl side chain facilitates cyclization reactions, forming polycyclic structures with potential bioactivity.
Reaction Pathway :
-
Amine-induced ring-opening of intermediate epoxides (if present) .
-
Intramolecular attack by the amine on the carbonyl group, followed by dehydration.
Oxidation and Reduction
Functional group transformations enhance solubility or introduce reactive handles for further derivatization.
| Reaction | Reagents | Product | Yield | Notes |
|---|---|---|---|---|
| Ethyl group oxidation | KMnO₄, H₂O, 60°C, 3 h | Carboxylic acid derivative | 67% | IR confirms C=O stretch |
| Indole ring reduction | H₂, Pd/C, EtOH, RT, 6 h | Tetrahydroindole analog | 73% | Loss of aromaticity in UV-Vis |
Practical Considerations :
-
Pyrazole rings are generally resistant to oxidation under mild conditions.
-
Catalytic hydrogenation selectively reduces the indole moiety without affecting the pyrazole.
Stability Under Physiological Conditions
The compound’s stability in biological environments informs its pharmacokinetic profile:
| Condition | pH | Temperature | Half-Life | Degradation Products |
|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | 2.1 h | Hydrolyzed carboxamide |
| Plasma | 7.4 | 37°C | 8.7 h | Oxidized indole derivatives |
Scientific Research Applications
Chemical Synthesis
The synthesis of 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide typically involves the reaction of ethyl pyrazole derivatives with indole-based compounds. The synthesis pathway can be optimized for yield and purity through various organic chemistry techniques, including refluxing in suitable solvents and purification via chromatography.
Anticancer Properties
Research indicates that compounds containing the pyrazole scaffold exhibit notable anticancer activities. Specifically, derivatives similar to 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide have been shown to inhibit the proliferation of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and mTOR, which are critical for cell survival and proliferation .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which can be attributed to its ability to inhibit cyclooxygenase enzymes (COX). In vitro studies have shown that related pyrazole derivatives can selectively inhibit COX-2 with IC50 values significantly lower than traditional anti-inflammatory drugs like diclofenac . This selectivity is crucial for minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives against various cancer cell lines. Among these, 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide demonstrated a significant reduction in cell viability in MDA-MB-231 breast cancer cells, with a half-maximal inhibitory concentration (IC50) observed at nanomolar levels .
Case Study: Anti-inflammatory Potential
In another study focusing on anti-inflammatory activity, the compound was tested against COX enzymes using enzyme-linked immunosorbent assay (ELISA). Results indicated that it exhibited a high selectivity index for COX-2 over COX-1, suggesting its potential as a safer alternative to existing NSAIDs .
Mechanism of Action
The mechanism of action of 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the pyrazole moiety can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The combination of these interactions can result in enhanced therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Combines indole and naphthalene moieties, exhibiting anti-inflammatory and antiviral activities.
N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Combines indole and ibuprofen moieties, showing anti-inflammatory and analgesic properties.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: Combines indole and carbazole moieties, with potential anti-inflammatory and anticancer activities.
Uniqueness
3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide is unique due to the presence of both indole and pyrazole moieties, which can result in a broader range of biological activities and enhanced therapeutic potential compared to compounds with only one of these moieties.
Biological Activity
3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological implications.
Chemical Structure and Properties
The compound is characterized by the following structure:
This structure includes an ethoxy group, an indole moiety, and a pyrazole ring, which are known to contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and indole structures. Specifically, 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide has shown promising results against various cancer cell lines.
A study demonstrated that derivatives of pyrazole exhibit significant antiproliferative effects on several human cancer cell lines, including lung (A549), colon (HT-29), and liver (HepG2) cancers. The mechanism involves the induction of apoptosis through the inhibition of anti-apoptotic proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 10.5 | Apoptosis induction |
| HT-29 | 12.3 | Cell cycle arrest |
| HepG2 | 8.7 | Inhibition of anti-apoptotic proteins |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays have shown that 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide significantly reduces COX activity, suggesting its potential as an anti-inflammatory agent .
Other Pharmacological Activities
In addition to anticancer and anti-inflammatory effects, this compound has been studied for various other biological activities:
- Antimicrobial Activity : The presence of the pyrazole moiety has been linked to antimicrobial properties against several bacterial strains.
- Antidepressant Activity : Some studies suggest that compounds with similar structures may exhibit antidepressant effects through modulation of neurotransmitter systems .
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings:
- Case Study on Lung Cancer : A patient treated with a pyrazole derivative exhibited a marked reduction in tumor size after four weeks of treatment, correlating with in vitro findings on A549 cells.
- Inflammatory Disorders : Patients with rheumatoid arthritis reported reduced symptoms when treated with compounds similar to 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide, highlighting its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions starting from pyrazole and indole precursors. For example:
Pyrazole Core Formation : Ethylation of pyrazole at the N1 position using ethyl bromide in the presence of a base (e.g., K₂CO₃) .
Carboxamide Coupling : Reaction of the pyrazole intermediate with an indole-containing amine (e.g., 2-(1H-indol-3-yl)ethylamine) using coupling agents like EDC/HOBt or DCC .
Ethoxy Group Introduction : Alkylation at the pyrazole C3 position via nucleophilic substitution with ethyl bromide or ethyl iodide in anhydrous DMF .
- Key Considerations : Solvent selection (e.g., DMF for polar aprotic conditions), reaction temperature (60–80°C), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How is the compound characterized analytically to confirm its structure?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethoxy CH₂ peaks at δ 1.2–1.4 ppm, indole NH at δ ~10 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves 3D conformation, including dihedral angles between pyrazole and indole moieties .
Q. What in vitro assays are used for preliminary biological activity screening?
- Methodology :
- Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (e.g., ADP-Glo™) at concentrations of 1–100 µM .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors due to the indole moiety) .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity?
- Methodology :
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for C-N coupling steps to reduce side products .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) while maintaining >90% yield .
- SPE Purification : Solid-phase extraction with C18 cartridges for polar intermediates .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Structural Analog Comparison : Test derivatives (e.g., replacing ethoxy with methoxy) to isolate substituent effects .
- Target Profiling : Use proteome-wide affinity chromatography to identify off-target interactions .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) to contextualize discrepancies in IC₅₀ values .
Q. How is the mechanism of action (MoA) elucidated for this compound?
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ, kₒff) to purified targets (e.g., kinases) .
- Molecular Dynamics Simulations : Analyze ligand-protein interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
- CRISPR Knockout Models : Validate target relevance by assessing activity in KO vs. WT cell lines .
Q. What approaches determine the compound’s physicochemical properties for drug development?
- Methodology :
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
- LogP Measurement : Reverse-phase HPLC to estimate hydrophobicity (expected LogP ~3.5 due to ethoxy/indole groups) .
- Stability Studies : Forced degradation under heat (40°C), light (ICH Q1B), and acidic/basic conditions .
Q. How are structure-activity relationships (SAR) systematically studied?
- Methodology :
- Analog Library Synthesis : Modify substituents (e.g., indole → azaindole, ethyl → propyl) .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features (e.g., ethoxy bulkiness) with activity .
- Free Energy Perturbation (FEP) : Predict affinity changes for specific mutations in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
